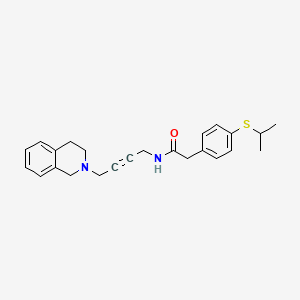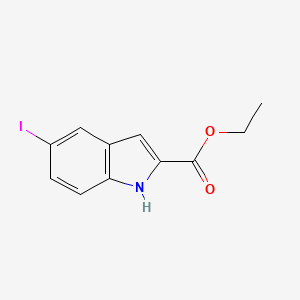
5-Iodo-1H-indole-2-carboxylate d’éthyle
Vue d'ensemble
Description
Ethyl 5-iodo-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Applications De Recherche Scientifique
Ethyl 5-iodo-1H-indole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives and their interactions with biological targets.
Material Science: It can be used in the synthesis of organic materials with specific electronic properties.
Mécanisme D'action
Target of Action
Ethyl 5-iodo-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to multiple downstream effects.
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities
Pharmacokinetics
The compound’s molecular weight (31511) suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects
Action Environment
It is known that the compound should be stored at 4°c and protected from light , suggesting that temperature and light exposure may affect its stability.
Analyse Biochimique
Biochemical Properties
The indole nucleus in Ethyl 5-iodo-1H-indole-2-carboxylate has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making it useful in developing new derivatives
Cellular Effects
Indole derivatives, including Ethyl 5-iodo-1H-indole-2-carboxylate, have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
The synthesis of Ethyl 5-iodo-1H-indole-2-carboxylate typically involves the iodination of an indole precursor. One common method includes the reaction of 5-iodoindole with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Ethyl 5-iodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2-carboxylic acid derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Comparaison Avec Des Composés Similaires
Ethyl 5-iodo-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 5-methylindole-2-carboxylate: Similar in structure but with a methyl group instead of an iodine atom, leading to different reactivity and biological activity.
Ethyl indole-2-carboxylate:
Ethyl 5-iodo-1H-indole-2-carboxylate is unique due to the presence of the iodine atom, which allows for specific chemical modifications and applications that are not possible with other indole derivatives.
Propriétés
IUPAC Name |
ethyl 5-iodo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKBULWACPNHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2394389.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2394393.png)
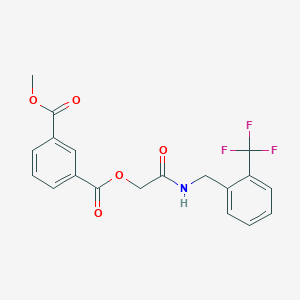
![N-[(4-Methylphenyl)methyl]-N-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]prop-2-yn-1-amine](/img/structure/B2394395.png)
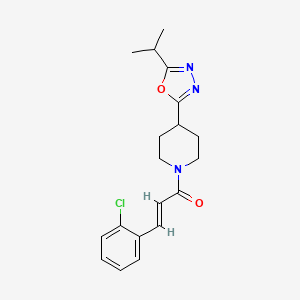
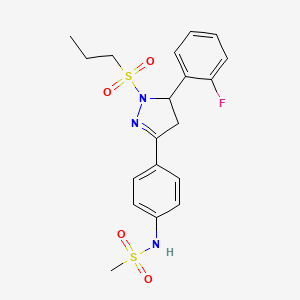
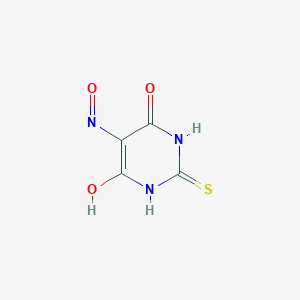
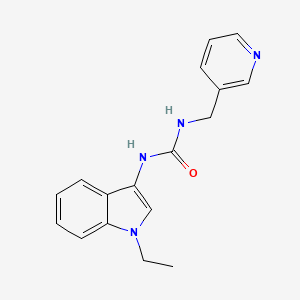
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-5-oxopiperazine-2-carboxylic acid](/img/structure/B2394404.png)
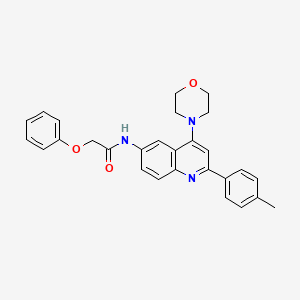
![methyl 3-[4-(dipropylsulfamoyl)benzamido]-4,5-dihydrothiophene-2-carboxylate](/img/structure/B2394406.png)
![4-acetyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2394407.png)

